molecular formula C14H9Cl2NO3 B5847686 N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5847686
M. Wt: 310.1 g/mol
InChI Key: ZTUBUPVKJBROIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide, also known as URB597, is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain regulation, mood, and appetite. URB597 has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and pain.

Mechanism of Action

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide works by inhibiting FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that acts as a natural ligand for the CB1 receptor, which is involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, this compound may help to alleviate symptoms of anxiety, depression, and pain.
Biochemical and physiological effects:
This compound has been shown to increase the levels of anandamide in the brain, which may lead to its therapeutic effects. It has also been shown to have minimal effects on other endocannabinoids, such as 2-arachidonoylglycerol, which suggests that its effects are selective for anandamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for FAAH, which allows for the specific modulation of anandamide levels. However, one limitation is that this compound has a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

1. Further studies are needed to determine the long-term effects of N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide on anandamide levels and its potential therapeutic applications.
2. Studies are needed to determine the optimal dosing and administration of this compound in humans.
3. Future research should focus on the potential use of this compound in the treatment of drug addiction.
4. Studies are needed to determine the effects of this compound on other endocannabinoids and their receptors.
5. Further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multistep process starting with the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenolate. This is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired product.

Scientific Research Applications

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as analgesic effects in both acute and chronic pain models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-9-2-1-3-10(16)13(9)17-14(18)8-4-5-11-12(6-8)20-7-19-11/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBUPVKJBROIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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